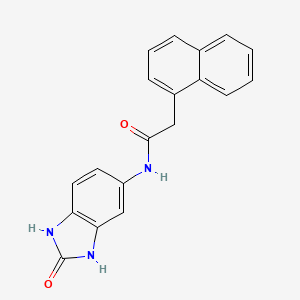
2-(1-naphthyl)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-naphthyl)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as NDI-1 and is a benzimidazole derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2-(1-naphthyl)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide involves the inhibition of the mitochondrial permeability transition pore (mPTP). The mPTP is a non-specific channel that is involved in the regulation of mitochondrial function and cell death. Inhibition of the mPTP by NDI-1 can protect cells from oxidative stress-induced damage and promote cell survival.
Biochemical and Physiological Effects:
2-(1-naphthyl)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide has been shown to have various biochemical and physiological effects. Studies have shown that NDI-1 can reduce oxidative stress, prevent mitochondrial dysfunction, and improve cognitive function in animal models of neurodegenerative diseases. NDI-1 has also been shown to have anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(1-naphthyl)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide in lab experiments is its ability to protect cells from oxidative stress-induced damage. This makes it an ideal compound for studying the mechanisms of oxidative stress-induced cell death and the potential therapeutic applications of antioxidants. However, one of the limitations of using NDI-1 in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 2-(1-naphthyl)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide. One of the most promising directions is the development of NDI-1 analogs with improved solubility and bioavailability. Another direction is the exploration of the potential therapeutic applications of NDI-1 in other diseases like cancer and diabetes. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective effects of NDI-1 and its potential applications in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 2-(1-naphthyl)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide has been achieved using different methods. One of the most common methods involves the reaction of 2-aminobenzimidazole and 1-naphthylacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction yields the desired product, which can be purified by recrystallization.
Applications De Recherche Scientifique
2-(1-naphthyl)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of NDI-1 is in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. Studies have shown that NDI-1 can protect neurons from oxidative stress-induced damage and improve cognitive function in animal models of Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-naphthalen-1-yl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c23-18(10-13-6-3-5-12-4-1-2-7-15(12)13)20-14-8-9-16-17(11-14)22-19(24)21-16/h1-9,11H,10H2,(H,20,23)(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNUGCIWAMRMSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC4=C(C=C3)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-naphthalen-1-yl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B5760612.png)



![2-benzyl-1,3,4,8-tetramethyl-2H-dipyrrolo[1,2-b:3',4'-d]pyridazine](/img/structure/B5760636.png)
![9-(2-methylbenzyl)-3H-imidazo[1,2-a]benzimidazol-2(9H)-one](/img/structure/B5760651.png)
![N~1~-(2,4-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5760654.png)




![2-[1-methyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-yl]phenol](/img/structure/B5760699.png)
